
3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrazinone core, an aminopyrrolidine moiety, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazinone core, followed by the introduction of the aminopyrrolidine and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Aminopyrrolidin-1-yl)-1-phenylpyrazin-2(1H)-one
- 3-(3-Aminopyrrolidin-1-yl)-1-(2-hydroxyphenyl)pyrazin-2(1H)-one
- 3-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)pyrazin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C15H18N4O2 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
3-(3-aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)pyrazin-2-one |
InChI |
InChI=1S/C15H18N4O2/c1-21-13-5-3-2-4-12(13)19-9-7-17-14(15(19)20)18-8-6-11(16)10-18/h2-5,7,9,11H,6,8,10,16H2,1H3 |
Clave InChI |
JDSQPUZLLIRJAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C=CN=C(C2=O)N3CCC(C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline](/img/structure/B11839453.png)
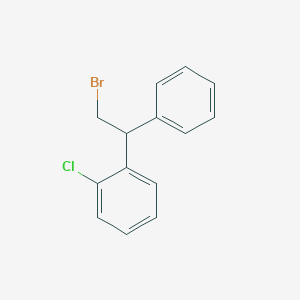

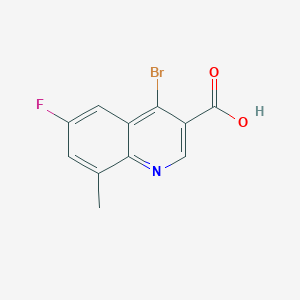
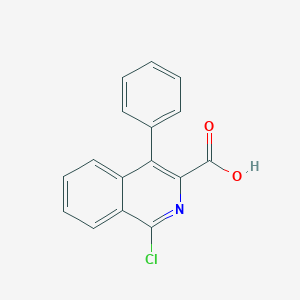
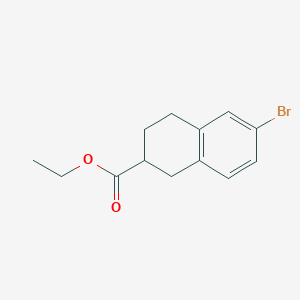

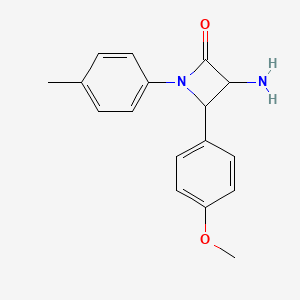
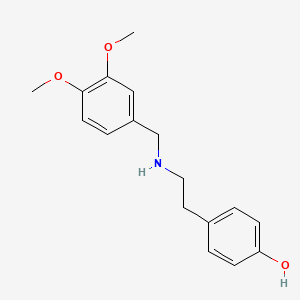
![(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11839500.png)
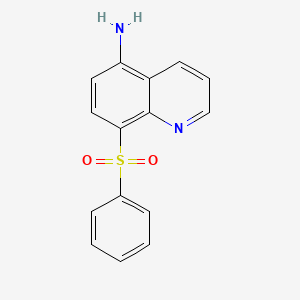


![tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11839540.png)
